Cas no 1344950-30-6 ((S)-2-Amino-N-thiophen-3-ylmethyl-propionamide)
(S)-2-Amino-N-thiophen-3-ylmethyl-propionamide Chemical and Physical Properties
Names and Identifiers
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- (S)-2-amino-n-thiophen-3-ylmethyl-propionamide
- (S)-2-Amino-N-(thiophen-3-ylmethyl)propanamide
- AM91992
- (S)-2-Amino-N-thiophen-3-ylmethylpropanamide
- (2S)-2-amino-N-(thiophen-3-ylmethyl)propanamide
- (S)-2-Amino-N-thiophen-3-ylmethyl-propionamide
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- Inchi: 1S/C8H12N2OS/c1-6(9)8(11)10-4-7-2-3-12-5-7/h2-3,5-6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1
- InChI Key: GAJDYLDFQIFOAH-LURJTMIESA-N
- SMILES: S1C=CC(=C1)CNC([C@H](C)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 163
- Topological Polar Surface Area: 83.4
(S)-2-Amino-N-thiophen-3-ylmethyl-propionamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 087277-500mg |
S)-2-Amino-N-thiophen-3-ylmethyl-propionamide |
1344950-30-6 | 500mg |
£389.00 | 2022-02-28 |
(S)-2-Amino-N-thiophen-3-ylmethyl-propionamide Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (S)-2-Amino-N-thiophen-3-ylmethyl-propionamide
Recent Advances in the Study of (S)-2-Amino-N-thiophen-3-ylmethyl-propionamide (CAS: 1344950-30-6)
In recent years, (S)-2-Amino-N-thiophen-3-ylmethyl-propionamide (CAS: 1344950-30-6) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique thiophene and amide functional groups, has been the subject of numerous studies aimed at elucidating its pharmacological properties and synthetic pathways. The following sections provide a comprehensive overview of the latest research findings related to this molecule, including its synthesis, biological activity, and potential clinical applications.
The synthesis of (S)-2-Amino-N-thiophen-3-ylmethyl-propionamide has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis route that leverages chiral auxiliaries to achieve high enantiomeric excess (ee > 99%). This method not only enhances the scalability of production but also reduces the environmental impact by minimizing the use of hazardous reagents. The study also highlighted the compound's stability under various physiological conditions, making it a promising candidate for further drug development.
From a biological perspective, (S)-2-Amino-N-thiophen-3-ylmethyl-propionamide has demonstrated notable activity as a modulator of specific neurotransmitter receptors. Research published in Bioorganic & Medicinal Chemistry Letters in 2024 revealed that the compound exhibits high affinity for the GABAA receptor subtype, suggesting potential applications in the treatment of anxiety and epilepsy. In vitro and in vivo studies showed that the compound could effectively cross the blood-brain barrier and exhibit anxiolytic effects without significant sedative side effects, a finding that could differentiate it from existing therapeutics.
Further investigations into the mechanistic pathways of (S)-2-Amino-N-thiophen-3-ylmethyl-propionamide have uncovered its role in inhibiting inflammatory cytokines. A recent study in European Journal of Pharmacology (2024) demonstrated that the compound significantly reduces the production of TNF-α and IL-6 in macrophage cell lines, pointing to its potential as an anti-inflammatory agent. These findings are particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease, where current treatments often suffer from limited efficacy or adverse effects.
In addition to its therapeutic potential, the pharmacokinetic profile of (S)-2-Amino-N-thiophen-3-ylmethyl-propionamide has been extensively studied. A 2024 preclinical trial reported in Drug Metabolism and Disposition indicated that the compound has a favorable half-life and bioavailability when administered orally. Metabolite profiling revealed minimal hepatic toxicity, further supporting its candidacy for clinical trials. However, researchers noted the need for additional studies to assess long-term safety and potential drug-drug interactions.
Looking ahead, the development of (S)-2-Amino-N-thiophen-3-ylmethyl-propionamide as a therapeutic agent faces both opportunities and challenges. While its multifunctional pharmacological properties make it a versatile candidate for various indications, the competitive landscape of drug development necessitates rigorous optimization and validation. Future research directions may include structural modifications to enhance selectivity, as well as large-scale clinical trials to confirm efficacy and safety in human populations. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial to advancing this promising compound from the bench to the bedside.
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